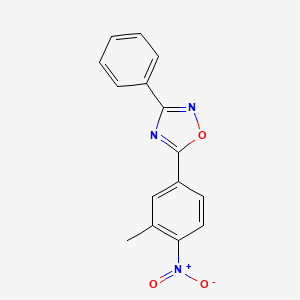![molecular formula C11H10N4O2 B5562113 methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"Methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate" is a compound of interest within the field of organic chemistry, particularly in the study of triazole derivatives and their potential applications. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The specific chemical structure of this compound suggests it has unique properties that make it valuable for further research.
Synthesis Analysis
The synthesis of related triazene compounds, such as methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, has been achieved through various organic synthesis routes, including condensation reactions involving diazonium compounds and subsequent cyclization processes (Little et al., 2008). These methods highlight the complexity and the precision required in synthesizing specific triazole derivatives.
Molecular Structure Analysis
X-ray crystallography has provided insights into the molecular structures of similar compounds, revealing details such as bond lengths, angles, and overall conformation. For instance, the crystal structure of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate shows complex arrangements and intermolecular interactions that significantly influence the compound's stability and reactivity (Moser et al., 2005).
Scientific Research Applications
Antimicrobial Applications
Methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate and its derivatives have shown potential in antimicrobial applications. A study highlighted the synthesis of 1,2,4-triazole derivatives which exhibited promising in vitro antibacterial and antifungal activities against different bacterial and fungal strains, suggesting their potential as antimicrobials (Sahoo, Sharma, & Pattanayak, 2010).
Crystallographic Studies
The compound has been a subject of interest in crystallographic studies. An X-ray crystallographic study analyzed the crystal structures of related triazene compounds, providing insights into their molecular conformations and interactions (Little, Jenkins, & Vaughan, 2008).
Water Pollution and Treatment
The derivatives of methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate have been identified in environmental studies, particularly in the context of water pollution. These compounds, used as corrosion inhibitors, have been detected in municipal wastewater and surface waters, with implications for water treatment processes (Reemtsma, Miehe, Duennbier, & Jekel, 2010).
Catalytic Applications
In the field of catalysis, derivatives of this compound have been explored. For instance, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands were synthesized and investigated for their catalytic activities in various reactions, showing the versatility of triazole derivatives (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Anticancer Applications
A study focused on the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a class of compounds related to methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate, demonstrating their potential as anticancer agents by inhibiting cancer cell growth and tubulin polymerization (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(E)-1,2,4-triazol-4-yliminomethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11(16)10-4-2-9(3-5-10)6-14-15-7-12-13-8-15/h2-8H,1H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOKZZHJRDWDF-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 4-(((4H-1,2,4-triazol-4-yl)imino)methyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)



![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)